molecular formula C8H5NO5 B082383 4-Nitrophenylglyoxylic acid CAS No. 14922-36-2

4-Nitrophenylglyoxylic acid

Cat. No. B082383
CAS RN: 14922-36-2
M. Wt: 195.13 g/mol
InChI Key: RREPYIWLDJQENS-UHFFFAOYSA-N
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Description

4-Nitrophenylglyoxylic acid is a chemical compound with the molecular formula C8H5NO5 and a molecular weight of 195.1290 . It is also known by the name Glyoxylic acid, (4-nitrophenyl)- .


Synthesis Analysis

A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenylglyoxylic acid contains a total of 19 bonds; 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .

properties

IUPAC Name

2-(4-nitrophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREPYIWLDJQENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164202
Record name 4-Nitrophenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenylglyoxylic acid

CAS RN

14922-36-2
Record name 4-Nitrophenylglyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014922362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 ml (6 mmol) of a 2N aqueous solution of sodium hydroxide were added to a solution of 651 mg (2.92 mmol) of ethyl 4-nitrophenylglyoxylate in methanol, and the resulting mixture was stirred overnight at room temperature. The reaction mixture was poured into 2N hydrochloric acid and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off, to give 0.8 g (quantitative yield) of 4-nitrophenylglyoxylic acid as a crude product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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